molecular formula C21H18ClFN2O3 B3011978 N-(3-chlorophenyl)-2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide CAS No. 946204-83-7

N-(3-chlorophenyl)-2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide

Cat. No. B3011978
CAS RN: 946204-83-7
M. Wt: 400.83
InChI Key: GEQHHZCKIIBMRE-UHFFFAOYSA-N
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Description

The compound "N-(3-chlorophenyl)-2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide" is a structurally complex molecule that may have potential applications in various fields, including medicinal chemistry. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related N-acyl acetamides is described in several papers. For instance, paper discusses the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions, which were evaluated as opioid kappa agonists. Similarly, paper describes the synthesis of N-(pyridin-4-yl)-(indol-3-yl)alkylamides as antiallergic agents. These methods typically involve the condensation of corresponding acids or their derivatives with amines or other nucleophiles, which could be applicable to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using X-ray diffraction and other techniques. For example, paper reports the dihedral angle between phenyl rings in a similar compound, which could suggest that the compound of interest may also exhibit significant non-planarity. Paper discusses the crystal structures of two C,N-disubstituted acetamides, which are stabilized by hydrogen bonds and other non-covalent interactions. These findings could be relevant to understanding the three-dimensional conformation of the target compound.

Chemical Reactions Analysis

While the provided papers do not directly address the chemical reactivity of the specific compound, they do provide insights into the reactivity of similar structures. For instance, paper discusses the photochemical properties of related compounds, which could imply that the compound may also have specific photochemical behaviors under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are discussed in several papers. Paper , for example, characterizes the vibrational spectroscopic signatures of a similar compound, which could be used to infer the vibrational properties of the compound . Paper describes the conformation of the N-H bond in a related structure, which could suggest similar hydrogen bonding capabilities for the compound of interest.

Scientific Research Applications

Spectroscopic and Quantum Mechanical Studies

Compounds related to N-(3-chlorophenyl)-2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide have been synthesized and studied for their vibrational spectra and electronic properties. These studies include photochemical and thermochemical modeling to analyze their potential as photosensitizers in dye-sensitized solar cells (DSSCs), showing good light-harvesting efficiency (LHE) and favorable energy for electron injection. The non-linear optical (NLO) activity of these compounds has also been investigated, providing insights into their potential applications in materials science and optical devices. Molecular docking studies have further explored their binding interactions with biological targets, such as Cyclooxygenase 1 (COX1), indicating potential pharmaceutical applications (Mary et al., 2020).

properties

IUPAC Name

N-(3-chlorophenyl)-2-[5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClFN2O3/c1-14-9-19(26)20(28-13-15-5-7-17(23)8-6-15)11-25(14)12-21(27)24-18-4-2-3-16(22)10-18/h2-11H,12-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEQHHZCKIIBMRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CN1CC(=O)NC2=CC(=CC=C2)Cl)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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